7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine
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Overview
Description
7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound is part of the isoxazolo[4,5-b]pyridine family, which is known for its diverse pharmacological properties, including antibacterial, anticancer, and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives. One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an antibacterial and anticancer agent.
Mechanism of Action
The mechanism of action of 7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in treating hormone-dependent cancers.
Comparison with Similar Compounds
Isoxazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework but differ in the position and type of nitrogen atoms within the ring.
Uniqueness: 7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit cytochrome P450 CYP17 sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C12H10N4O |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
7-(4-methylpyridin-3-yl)-[1,2]oxazolo[4,5-b]pyridin-3-amine |
InChI |
InChI=1S/C12H10N4O/c1-7-2-4-14-6-9(7)8-3-5-15-10-11(8)17-16-12(10)13/h2-6H,1H3,(H2,13,16) |
InChI Key |
CKVCFTHYXMUJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=C3C(=NC=C2)C(=NO3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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